molecular formula C25H32ClN5O2 B2896680 N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921925-42-0

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2896680
CAS No.: 921925-42-0
M. Wt: 470.01
InChI Key: HXSRRIBGEGFCQS-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32ClN5O2 and its molecular weight is 470.01. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds with neurokinin-1 receptor antagonist properties have been explored for their potential in treating emesis and depression. For instance, an orally active, water-soluble neurokinin-1 receptor antagonist exhibited high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in these conditions (Harrison et al., 2001).

Anticonvulsant Activity

Research on hybrid compounds derived from propanamides and butanamides has shown significant anticonvulsant activities across various seizure models. These studies highlight the potential of such compounds in developing new therapeutic agents for epilepsy (Kamiński et al., 2015).

Orexin Receptor Antagonism

Investigations into the role of orexin receptors in sleep-wake modulation have led to the development of antagonists targeting these receptors. Such studies have implications for treating sleep disorders and understanding the physiological mechanisms underlying sleep regulation (Dugovic et al., 2009).

5-HT Receptor Interactions

Research into the binding characteristics of arylpiperazine derivatives at 5-HT receptors has contributed to a deeper understanding of their pharmacological profiles. This knowledge assists in the design of compounds with potential therapeutic applications in psychiatric and neurological disorders (Glennon et al., 1988).

Antimicrobial Agents

The synthesis and evaluation of new compounds for their antibacterial and antifungal activities are crucial in the search for novel antimicrobial agents. Studies have identified compounds with promising activity against a range of pathogenic microorganisms, indicating potential applications in combating infectious diseases (Desai et al., 2011).

Corrosion Inhibition

Research into the development of corrosion inhibitors is vital for protecting materials in industrial applications. Compounds with specific molecular structures have been identified as effective in preventing corrosion of steel in acidic environments, demonstrating the intersection of chemistry and materials science (About et al., 2020).

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2/c1-17-4-6-20(26)15-21(17)28-25(33)24(32)27-16-23(31-12-10-29(2)11-13-31)18-5-7-22-19(14-18)8-9-30(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSRRIBGEGFCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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